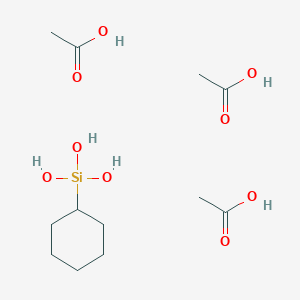

Acetic acid--cyclohexylsilanetriol (3/1)

Description

Overview of Organosilanetriols in Contemporary Chemical Research

Organosilanetriols are noted for their propensity to form extended hydrogen-bonded networks and to self-assemble into well-defined supramolecular structures. The silicon-carbon bond provides a stable anchor for the organic group, which in turn influences the physical and chemical properties of the molecule.

The silanol (B1196071) (Si-OH) group is a cornerstone of silicon chemistry, analogous to the alcohol group in carbon chemistry. However, the Si-OH group exhibits distinct properties, including higher acidity compared to its carbon counterparts. This enhanced acidity is a key factor in the strong hydrogen bonds that silanols readily form. aip.org The silanol functionality is also a crucial intermediate in the sol-gel process and is fundamental to the chemistry of silicones. aip.org

The nature of the organic substituent (R) in an organosilanetriol (RSi(OH)₃) plays a pivotal role in determining its reactivity and stability. Bulky organic groups can sterically hinder the condensation of silanol groups to form siloxane (Si-O-Si) bridges, thereby stabilizing the silanetriol. The electronic properties of the substituent also modulate the acidity of the silanol protons, which in turn affects the strength of the hydrogen bonds it can form.

Cyclohexylsilanetriol stands as a well-characterized example within the silanetriol family. Its cyclohexyl group is a non-polar, bulky aliphatic substituent that provides significant steric shielding to the silanetriol core. This steric hindrance contributes to its relative stability, allowing for its isolation and structural characterization in the solid state. The crystal structure of cyclohexylsilanetriol reveals a complex network of intermolecular hydrogen bonds, forming a bilayered arrangement in the solid state. aip.orgaip.org

| Parameter | Value |

|---|

Intermolecular Interactions of Silanols with Carboxylic Acids

The interaction between silanols and carboxylic acids is primarily governed by hydrogen bonding, a directional, non-covalent interaction that is fundamental to molecular recognition and self-assembly.

Silanols are excellent hydrogen bond donors due to the polarized Si-O-H bond. They can also act as hydrogen bond acceptors through the lone pairs on the oxygen atom. In the solid state, silanols extensively hydrogen bond with each other, leading to the formation of dimers, chains, sheets, and three-dimensional networks. aip.org The strength of these hydrogen bonds is influenced by the acidity of the silanol and the steric environment around the Si-OH group. The crystal structure of cyclohexylsilanetriol showcases a distorted hydrogen bond network with O(1)···O(2) intrasheet hydrogen bonds of 2.724(2) Å and O(2)···O(2) intrasheet hydrogen bonds of 2.722(3) Å. aip.orgaip.org

Silanols are generally more acidic than their corresponding alcohols. For example, the pKa of triethylsilanol (B1199358) is estimated to be 13.6, compared to 19 for tert-butyl alcohol. This increased acidity makes the silanol proton a potent hydrogen bond donor. Carboxylic acids, such as acetic acid, are also strong hydrogen bond donors and acceptors.

Structure

3D Structure of Parent

Properties

CAS No. |

18023-77-3 |

|---|---|

Molecular Formula |

C12H26O9Si |

Molecular Weight |

342.41 g/mol |

IUPAC Name |

acetic acid;cyclohexyl(trihydroxy)silane |

InChI |

InChI=1S/C6H14O3Si.3C2H4O2/c7-10(8,9)6-4-2-1-3-5-6;3*1-2(3)4/h6-9H,1-5H2;3*1H3,(H,3,4) |

InChI Key |

DBXWGQSBQJMBKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1CCC(CC1)[Si](O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Acetic Acid–cyclohexylsilanetriol Adducts and Complexes

Strategies for Adduct Formation from Cyclohexylsilanetriol and Acetic Acid

The synthesis of an adduct between cyclohexylsilanetriol and acetic acid can be approached through several strategies, primarily centered on controlling the interaction between the hydroxyl groups of the silanetriol and the carboxyl group of acetic acid.

Direct Solution-Phase Association and Equilibrium Studies

The most straightforward method for forming an adduct of cyclohexylsilanetriol and acetic acid is through direct association in a suitable solvent. This process relies on the establishment of an equilibrium between the free components and the adduct. The primary interaction driving this association is expected to be hydrogen bonding between the silanol (B1196071) (Si-OH) groups of cyclohexylsilanetriol and the carboxyl group (-COOH) of acetic acid. ic.ac.uk

In solution, the following equilibrium would be established:

Cyclohexyl-Si(OH)₃ + 3 CH₃COOH ⇌ [Cyclohexyl-Si(OH)₃]·3(CH₃COOH)

Equilibrium studies are crucial to understanding the stability and predominant stoichiometry of the adducts formed. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and calorimetry can be employed to investigate these equilibria. For instance, changes in the chemical shifts of the hydroxyl and carboxyl protons in ¹H NMR can provide evidence of hydrogen bond formation and help determine the association constant.

Controlled Stoichiometric Approaches for Adduct Synthesis (e.g., 3:1 ratio)

To favor the formation of a specific 3:1 adduct, a controlled stoichiometric approach is necessary. This involves reacting cyclohexylsilanetriol with a precise molar excess of acetic acid. The synthesis would typically be carried out in a non-polar, aprotic solvent to minimize competition for hydrogen bonding sites.

A general procedure would involve:

Dissolving one molar equivalent of cyclohexylsilanetriol in a suitable solvent.

Adding three molar equivalents of acetic acid to the solution.

Allowing the mixture to equilibrate, possibly with gentle heating to ensure homogeneity, followed by slow cooling to encourage crystallization of the adduct.

Isolation of the product through filtration and washing with a non-polar solvent to remove excess acetic acid.

The success of this method is highly dependent on the relative stability of the 3:1 adduct compared to other possible stoichiometries (e.g., 1:1, 1:2, or polymeric structures).

Factors Influencing Adduct Stoichiometry and Yield

The stoichiometry and yield of the resulting adduct are sensitive to several experimental parameters.

Impact of Reactant Concentration Ratios on Product Distribution

The ratio of acetic acid to cyclohexylsilanetriol in the reaction mixture is a critical factor in determining the product distribution. According to Le Chatelier's principle, a higher concentration of acetic acid will shift the equilibrium towards the formation of higher-order adducts. To specifically target the 3:1 adduct, a molar ratio of at least 3:1 (acetic acid to cyclohexylsilanetriol) would be employed. However, a large excess of acetic acid might lead to the formation of adducts with even higher stoichiometries or increase the solubility of the product, thereby reducing the isolated yield.

| Reactant Ratio (Acetic Acid : Cyclohexylsilanetriol) | Expected Predominant Product | Potential Byproducts |

| 1:1 | 1:1 Adduct | Unreacted starting materials, 1:2 adduct |

| 3:1 | 3:1 Adduct | 1:1 and 1:2 adducts, unreacted starting materials |

| >3:1 (large excess) | 3:1 Adduct or higher order adducts | Increased solubility of the adduct |

Mechanistic Pathways of Acetic Acid–Cyclohexylsilanetriol Adduct Formation

The formation of the acetic acid–cyclohexylsilanetriol adduct is believed to proceed through a network of hydrogen bonds. The silanol groups of cyclohexylsilanetriol can act as both hydrogen bond donors and acceptors, as can the carboxyl group of acetic acid.

The most likely interaction involves the hydrogen of the silanol group forming a hydrogen bond with the carbonyl oxygen of acetic acid, and the hydrogen of the acetic acid carboxyl group forming a hydrogen bond with one of the oxygen atoms of the silanol groups. Given the presence of three silanol groups on the cyclohexylsilanetriol molecule, it is plausible that each of these groups can engage in hydrogen bonding with a molecule of acetic acid, leading to the formation of a stable 3:1 adduct.

Elucidation of Hydrogen Bonding-Driven Association Mechanisms

The primary driving force for the association of acetic acid and cyclohexylsilanetriol into a defined 3:1 complex is the formation of strong hydrogen bonds. researchgate.net Silanols are known to be highly acidic and have a strong tendency to form hydrogen bonds with themselves and with other molecules containing suitable acceptor sites. researchgate.net Similarly, carboxylic acids like acetic acid are well-documented to form robust hydrogen-bonded structures, most notably stable cyclic dimers in the liquid and gaseous phases. libretexts.orgnih.gov

The interaction between cyclohexylsilanetriol and acetic acid involves the interplay of hydrogen bond donors and acceptors from both molecules. Cyclohexylsilanetriol possesses three silanol (-SiOH) groups, each capable of acting as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom). Acetic acid offers one hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptor sites (the carbonyl oxygen and the hydroxyl oxygen). brainly.com

The formation of a 3:1 adduct can be conceptualized through several potential hydrogen-bonding motifs. One plausible arrangement involves a central cyclohexylsilanetriol molecule acting as a scaffold, with its three -SiOH groups each forming a hydrogen bond with a separate acetic acid molecule. Given that acetic acid molecules themselves strongly associate into dimers libretexts.org, the interaction could also involve the silanetriol disrupting these dimers to form a more stable, mixed complex, or bonding to the periphery of an existing acetic acid cluster.

| Compound | Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|

| Cyclohexylsilanetriol | Silanol (-SiOH) | 3 (one per -OH group) | 3 (one per oxygen atom) |

| Acetic Acid | Carboxylic Acid (-COOH) | 1 (the -OH hydrogen) | 2 (the C=O and -OH oxygens) brainly.com |

Investigation of Potential Covalent Linkage Formation Pathways (e.g., transient esterification)

Beyond non-covalent association, the formation of covalent bonds between cyclohexylsilanetriol and acetic acid is a distinct possibility, primarily through an esterification reaction. This process, analogous to the well-known Fischer esterification, would involve the reaction of a silanol group with the carboxylic acid to form a silyl (B83357) ester and water. athabascau.ca

The reaction is typically catalyzed by an acid and is reversible. athabascau.camasterorganicchemistry.com The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An oxygen atom from one of the silanol groups of cyclohexylsilanetriol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former silanol oxygen) to one of the hydroxyl groups of the intermediate.

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The lone pair on the remaining hydroxyl group assists in eliminating the water molecule, reforming the carbonyl double bond.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final silyl ester product.

Given that the formation of the "Acetic acid--cyclohexylsilanetriol (3/1)" entity is often described as an adduct, it is plausible that this esterification is "transient." In this context, the silyl ester bond may exist in equilibrium with the hydrogen-bonded complex. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis of the ester). masterorganicchemistry.com Therefore, the adduct may be a dynamic system characterized by a predominant hydrogen-bonded network with a minor, but significant, contribution from transient covalent silyl ester linkages. The specific ratio of 3:1 could imply that not all silanol groups are esterified, leading to a complex that features both covalent and hydrogen-bonded interactions simultaneously.

| Step | Description | Key Intermediate/Process |

|---|---|---|

| 1 | Activation of Acetic Acid | Protonated carbonyl group |

| 2 | Nucleophilic Attack by Silanol | Tetrahedral intermediate formation |

| 3 | Proton Transfer | Preparation for leaving group departure |

| 4 | Elimination | Departure of a water molecule |

| 5 | Deprotonation | Formation of the silyl ester and catalyst regeneration |

| 6 | Equilibrium/Hydrolysis | Reversible reaction with water, reforming the hydrogen-bonded adduct |

Structural Characterization and Intermolecular Bonding Analysis

Advanced Spectroscopic Techniques for Adduct Structure Elucidation

Spectroscopic methods provide critical insights into the local chemical environment and bonding within the adduct, confirming its formation and stoichiometry in non-crystalline states.

Vibrational spectroscopy is a powerful tool for probing the hydrogen bonds that define the Acetic acid--cyclohexylsilanetriol adduct. The formation of O-H···O hydrogen bonds between the silanol (B1196071) donor groups and the acetic acid acceptor groups results in characteristic shifts in the vibrational frequencies of the involved functional groups.

In the Fourier-Transform Infrared (FTIR) spectrum, the sharp, free O-H stretching band of an unassociated silanol is typically replaced by a strong, broad absorption band at a lower wavenumber, indicating the involvement of all three OH groups in hydrogen bonding. acs.orgresearchgate.net For instance, a broad absorption band around 3330-3400 cm⁻¹ is characteristic of hydrogen-bonded silanetriols. acs.org Similarly, the C=O stretching vibration of the acetic acid monomer, typically observed around 1788 cm⁻¹ in the gas phase, shifts to a lower frequency (e.g., ~1710 cm⁻¹) upon forming hydrogen-bonded dimers or complexes. chem-soc.sidtic.mil The O-H stretching band of the carboxylic acid also broadens and shifts to a lower frequency. dtic.mil

Raman spectroscopy provides complementary information. While the C=O stretching band is also observed in the Raman spectrum, its intensity and position can differ from the FTIR spectrum, aiding in the analysis of molecular symmetry. ias.ac.inrsc.org For centrosymmetric structures like carboxylic acid dimers, the C=O stretching mode that is strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. researchgate.net Analysis of these spectral changes confirms the formation of the hydrogen-bonded adduct. ias.ac.in

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) (Free) | Expected Frequency (cm⁻¹) (Adduct) | Spectroscopic Method |

|---|---|---|---|---|

| Silanol (Si-O-H) | O-H Stretch | ~3670 | 3330 - 3400 (Broad) | FTIR |

| Acetic Acid (C=O) | C=O Stretch | ~1788 (Gas) | ~1710 | FTIR/Raman |

| Acetic Acid (O-H) | O-H Stretch | ~3580 (Gas) | 3000 - 3300 (Broad) | FTIR |

| Acetic Acid (C-O) | C-O Stretch | ~1217 | Shifted upon H-bonding | FTIR/Raman |

| Silanol (Si-O) | Si-O Stretch | ~800-950 | Shifted upon H-bonding | FTIR/Raman |

Multinuclear NMR spectroscopy provides detailed information about the electronic environment of the hydrogen, carbon, and silicon nuclei within the adduct.

¹H NMR: The formation of hydrogen bonds causes significant deshielding of the protons involved. Consequently, the signals for the silanol (Si-OH) and carboxylic acid (O-H) protons are expected to shift downfield to a higher ppm value (typically >10 ppm for carboxylic acids) compared to their non-hydrogen-bonded counterparts. youtube.comresearchgate.netoregonstate.edu The chemical shifts of the cyclohexyl and methyl protons are also affected, though to a lesser extent. netlify.appdu.edu

¹³C NMR: The carbon signals of the acetic acid, particularly the carbonyl carbon (C=O) and the methyl carbon, will exhibit shifts upon adduct formation due to changes in the electronic distribution caused by hydrogen bonding. The carbonyl carbon signal is sensitive to the nature of the hydrogen bonding at the carbonyl oxygen.

²⁹Si NMR: ²⁹Si NMR is highly sensitive to the coordination and chemical environment of the silicon atom. huji.ac.il For a cyclohexylsilanetriol, the silicon atom is a T-type silicon (R-SiO₃). The chemical shift is influenced by the degree of condensation and, importantly, by hydrogen bonding to the silanol groups. researchgate.net Formation of the adduct with acetic acid alters the electron density around the silicon nucleus, leading to a discernible shift in the ²⁹Si NMR spectrum, typically in the range of -80 to -100 ppm for related structures. researchgate.net

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Si-OH | 4.0 - 6.0 (Broad) | Downfield shift due to H-bonding. |

| ¹H | COOH | 10.0 - 13.0 (Broad) | Significant downfield shift upon complexation. researchgate.net |

| ¹H | CH ₃-COOH | ~2.1 | Slight shift from pure acetic acid. chemicalbook.comhmdb.ca |

| ¹H | Cyclohexyl-Si | 0.8 - 1.8 | Complex multiplet pattern. |

| ¹³C | C =O | 175 - 180 | Sensitive to H-bonding environment. |

| ¹³C | C H₃-COOH | ~21 | Minor shift expected. |

| ¹³C | Cyclohexyl-Si | 25 - 30 | Multiple signals for non-equivalent carbons. |

| ²⁹Si | Cyclohexyl-Si (OH)₃ | -80 to -100 | Represents a T-type silicon environment, shifted by H-bonding. researchgate.net |

Mass spectrometry (MS), particularly using soft ionization techniques like Electrospray Ionization (ESI), is instrumental in confirming the existence of the adduct in the gas phase and verifying its stoichiometry. These methods can transfer the non-covalently bonded adduct from solution into the gas phase with minimal fragmentation.

The analysis would be expected to show a prominent peak corresponding to the mass of the intact 3:1 adduct, likely as a protonated molecular ion [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. The calculated monoisotopic mass of the neutral adduct (C₁₂H₂₄O₉Si) is 340.1241 g/mol . Observing an ion at m/z 341.1319 would confirm the [M+H]⁺ species and support the 3:1 stoichiometry of acetic acid to cyclohexylsilanetriol. The presence of smaller fragments corresponding to the loss of one or more acetic acid molecules could also be observed, providing further structural information.

Crystallographic Analysis of Acetic Acid–Cyclohexylsilanetriol Ordered Structures

When the adduct can be crystallized, X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms and the intricate network of intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (SC-XRD) analysis would yield a detailed three-dimensional map of electron density within the crystal lattice, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles. researchgate.net This technique would unambiguously confirm the 3:1 stoichiometry in the solid state and reveal the specific conformation of the cyclohexyl group and the geometry of the hydrogen bonds. mdpi.com Key parameters obtained from such an analysis would include the Si-O and Si-C bond lengths, which are typically around 1.61-1.65 Å and 1.85-1.90 Å, respectively, for silanetriols. acs.org

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Triclinic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the crystal. |

| Si-O Bond Length | 1.61 - 1.65 Å | Indicates the covalent bond between silicon and oxygen. acs.org |

| Si-C Bond Length | 1.85 - 1.90 Å | Indicates the covalent bond between silicon and the cyclohexyl carbon. |

| O-H···O Distance | 2.6 - 2.8 Å | Characteristic distance for strong hydrogen bonds between donor and acceptor oxygen atoms. acs.org |

| O-H···O Angle | 160 - 180° | Indicates the near-linear geometry typical of strong hydrogen bonds. |

A detailed analysis would likely reveal that each of the three silanol groups donates a proton to the carbonyl oxygen of an acetic acid molecule, satisfying the 3:1 stoichiometry. These primary adducts may then self-assemble into higher-order structures. For example, the hydroxyl groups of the acetic acid molecules within the primary adduct could form further hydrogen bonds with adjacent adducts, potentially creating chains, sheets, or more complex three-dimensional networks. nih.govnih.gov The analysis of these supramolecular synthons is crucial for understanding the principles of molecular recognition and crystal engineering that govern the formation of this material. ul.ie

| Donor (D-H) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Significance |

|---|---|---|---|---|

| Si-O-H | O=C (Acetic Acid) | Primary Adduct Formation | 2.6 - 2.8 | Defines the core 3:1 adduct structure. acs.org |

| C-O-H (Acetic Acid) | O=C (Acetic Acid) | Inter-adduct Linkage (Dimer) | 2.6 - 2.7 | Forms classic carboxylic acid dimer motifs between adducts. researchgate.net |

| C-O-H (Acetic Acid) | O-Si (Silanol) | Inter-adduct Linkage | 2.7 - 2.9 | Contributes to the extended 3D network. |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound "Acetic acid--cyclohexylsilanetriol (3/1)". Consequently, it is not possible to provide a detailed article on its structural characterization, intermolecular bonding, adduct stability, and dynamic behavior as requested.

Therefore, the following sections of the requested article cannot be generated due to the absence of scientific data:

Assessment of Adduct Stability and Dynamic Behavior

Solution-Phase Equilibrium and Dissociation Studies

Without experimental or theoretical data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of Acetic Acid–cyclohexylsilanetriol Interactions

Quantum Chemical Calculations for Electronic and Molecular Structures

This section would have delved into the fundamental quantum mechanical properties of the Acetic acid--cyclohexylsilanetriol (3/1) complex.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and the stability of different conformations (energetic profiles). For the specified adduct, DFT calculations would reveal the most stable structure, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the three acetic acid molecules arrange themselves around the cyclohexylsilanetriol core.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure analysis. These calculations would provide precise details about the distribution of electrons within the molecule, ionization potentials, and electron affinities. Such data is fundamental to understanding the reactivity and spectroscopic properties of the compound.

Modeling of Hydrogen Bonding and Non-Covalent Interactions within the Adduct

The interaction between acetic acid and cyclohexylsilanetriol is expected to be dominated by hydrogen bonding. This section was intended to explore the specifics of these crucial non-covalent interactions.

Computational models can quantify the strength of individual hydrogen bonds within the complex. This involves calculating the interaction energies between the hydrogen bond donors (the hydroxyl groups of acetic acid and cyclohexylsilanetriol) and acceptors (the carbonyl and hydroxyl oxygens). Furthermore, these analyses can uncover cooperative effects, where the formation of one hydrogen bond influences the strength of its neighbors.

Electrostatic potential maps are visual tools that illustrate the charge distribution on the surface of a molecule. Regions of negative potential (electron-rich) are attractive to electrophiles, while regions of positive potential (electron-poor) are attractive to nucleophiles. For the Acetic acid--cyclohexylsilanetriol (3/1) adduct, these maps would clearly identify the sites most likely to engage in hydrogen bonding and other electrostatic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic interactions that contribute to the stability of the adduct. It can quantify the charge transfer between the acetic acid and cyclohexylsilanetriol molecules and describe the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals, which is a key feature of hydrogen bonding.

Without dedicated computational studies on the Acetic acid--cyclohexylsilanetriol (3/1) compound, the specific data required to populate these analytical sections remains unavailable. The scientific community has yet to publish research that would allow for a thorough and accurate discussion of its computational and theoretical characteristics.

Simulation of Reaction Mechanisms and Pathways Involving the Adduct

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the current body of research regarding the specific adduct of acetic acid and cyclohexylsilanetriol in a 3:1 ratio. As of the latest available information, no dedicated computational or theoretical studies have been published that focus on the reaction mechanisms, transition states, or thermochemical properties of this particular compound.

Scientific inquiry into the interactions between carboxylic acids and silanetriols is an area of interest due to the potential for hydrogen bonding and the formation of novel supramolecular structures. However, the specific energetic and mechanistic details of the "Acetic acid--cyclohexylsilanetriol (3/1)" adduct remain unexplored in publicly accessible research.

Elucidation of Adduct Formation Mechanisms and Transition States

A detailed elucidation of the formation mechanisms and the characterization of transition states for the "Acetic acid--cyclohexylsilanetriol (3/1)" adduct is not possible at this time. Such an investigation would require sophisticated computational modeling, typically employing quantum mechanical methods like Density Functional Theory (DFT), to map the potential energy surface of the interacting molecules. This would involve identifying the most stable geometric arrangements of the three acetic acid molecules and one cyclohexylsilanetriol molecule and then calculating the energy barriers for the pathways leading to the formation of the adduct.

Currently, there are no published studies that provide this level of detail for the specified system. While general principles of hydrogen bonding and acid-base chemistry can provide a hypothetical framework, any specific mechanistic steps or the geometry of transition states would be purely speculative without dedicated computational analysis.

Thermochemical Analysis of Association and Dissociation Processes

A quantitative thermochemical analysis, including the enthalpy, entropy, and Gibbs free energy of the association and dissociation processes for the "Acetic acid--cyclohexylsilanetriol (3/1)" adduct, is contingent upon the aforementioned computational studies. These thermodynamic parameters are crucial for understanding the stability of the adduct and the conditions under which its formation would be favorable.

Without computational data or experimental calorimetric measurements, it is not possible to provide a reliable thermochemical analysis. The strength of the hydrogen bonds, the conformational changes in the constituent molecules upon adduct formation, and the vibrational frequencies of the complex are all necessary inputs for such calculations, none of which are available in the current scientific literature for this specific compound.

Chemical Reactivity and Transformation Pathways of the Adduct

Condensation Reactions Involving Cyclohexylsilanetriol within the Adduct Framework

The condensation of silanols to form siloxane (Si-O-Si) bonds is a fundamental transformation pathway for cyclohexylsilanetriol. wikipedia.orglibretexts.org Within the adduct, the acetic acid molecules play a crucial role in catalyzing these reactions, which can proceed through different mechanisms depending on the specific conditions. These reactions are essential in the formation of oligomeric and polymeric siloxane structures.

In the context of the Acetic acid--cyclohexylsilanetriol (3/1) adduct, the abundant acetic acid provides a proton-rich environment, making acid-catalyzed condensation the predominant pathway. The mechanism is a multi-step process:

Protonation: A silanol (B1196071) group on a cyclohexylsilanetriol molecule is protonated by acetic acid. This converts the hydroxyl group (-OH) into a better leaving group, water (-OH₂⁺). nih.gov

Nucleophilic Attack: A second, unprotonated silanol group from another cyclohexylsilanetriol molecule acts as a nucleophile, attacking the silicon atom of the protonated species. nih.govingentaconnect.com

Deprotonation and Siloxane Bond Formation: A water molecule is eliminated, and a proton is lost from the attacking oxygen, regenerating the acid catalyst and forming a stable siloxane (Si-O-Si) bond.

This process can continue, leading to the formation of linear chains, cyclic structures, or complex three-dimensional networks of poly(cyclohexylsilsesquioxane). The rate of this reaction is generally dependent on the concentration of the acid catalyst and the availability of reactive silanol groups. ingentaconnect.com

Table 1: Key Steps in Acid-Catalyzed Condensation of Cyclohexylsilanetriol

| Step | Description | Reactants | Products | Key Feature |

| 1 | Protonation | Cyclohexyl-Si(OH)₃, CH₃COOH | [Cyclohexyl-Si(OH)₂(OH₂)]⁺, CH₃COO⁻ | Activation of a silanol group |

| 2 | Nucleophilic Attack | [Cyclohexyl-Si(OH)₂(OH₂)]⁺, Cyclohexyl-Si(OH)₃ | Pentacoordinate silicon intermediate | Formation of a new Si-O bond |

| 3 | Elimination & Deprotonation | Pentacoordinate intermediate | Cyclohexyl(HO)₂Si-O-Si(OH)₂Cyclohexyl, H₂O, CH₃COOH | Formation of siloxane bond and catalyst regeneration |

While the adduct's nature is acidic, base-catalyzed condensation can be initiated by the addition of a base or under conditions where the acetate (B1210297) ion (CH₃COO⁻), the conjugate base of acetic acid, can function as a proton acceptor. The mechanism proceeds via a different route:

Deprotonation: A base removes a proton from a silanol group, creating a highly nucleophilic silanolate anion (Si-O⁻). nih.govingentaconnect.com

Nucleophilic Attack: The silanolate anion attacks the silicon atom of a neutral silanol molecule. This step is typically the rate-determining step and involves the formation of a pentacoordinate transition state. ingentaconnect.com

Hydroxide (B78521) Elimination: The intermediate then eliminates a hydroxide ion (OH⁻) to form the siloxane bond. The hydroxide ion can then deprotonate another silanol, continuing the catalytic cycle.

Base-catalyzed condensation generally leads to more highly branched and compact, particle-like structures compared to the more linear polymers often formed under acidic conditions. unm.edu

The 3:1 stoichiometry of acetic acid to cyclohexylsilanetriol in the adduct has a profound impact on the condensation process. This high concentration of acetic acid ensures that the acid-catalyzed mechanism is kinetically favored.

Selectivity: The acidic environment influences the selectivity of the condensation. Acid-catalyzed reactions tend to favor the reaction between a monomer and the end of a growing oligomer chain, which often results in less branched, more polymeric structures. nih.gov Conversely, base-catalyzed conditions promote more random condensation, leading to highly cross-linked networks. The adduct's stoichiometry effectively suppresses the base-catalyzed pathway, steering the transformation towards specific structural outcomes.

Table 2: Influence of Acetic Acid Stoichiometry on Condensation

| Stoichiometry (Acid:Silanetriol) | Dominant Mechanism | Expected Reaction Rate | Predominant Product Structure |

| Low (< 1:1) | Mixed / Uncatalyzed | Slow | Mixture of linear and branched oligomers |

| High (3:1) | Acid-Catalyzed | Fast | Primarily linear and lightly branched polymers |

| High (> 3:1) with added base | Base-Catalyzed | Very Fast | Highly branched, cross-linked networks |

Reactions of the Adduct with Exogenous Reagents

Beyond the internal condensation reactions, the adduct can react with various external chemical species. These reactions can target either the silicon center of the cyclohexylsilanetriol or the carboxylic acid group of the acetic acid.

The silicon atom in cyclohexylsilanetriol is electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution at silicon (Sₙ2@Si) is a well-established reaction class. libretexts.org Unlike carbon-centered Sₙ2 reactions that proceed through a high-energy transition state, reactions at silicon often proceed via a more stable pentacoordinate intermediate. wesleyan.eduresearchgate.net

Stronger nucleophiles (e.g., alkoxides, organometallic reagents) can displace one of the hydroxyl groups. The reaction is sensitive to steric hindrance; the bulky cyclohexyl group may sterically shield the silicon center to some extent, influencing the reaction rate. researchgate.net The acidic environment from the adduct's acetic acid can also play a role by protonating the incoming nucleophile, potentially reducing its reactivity.

The adduct contains both carboxylic acid (acetic acid) and alcohol-like silanol groups, creating the potential for esterification reactions. An ester can be formed through the reaction of a silanol's hydroxyl group with the carbonyl carbon of acetic acid, eliminating water. libretexts.org This is a type of Fischer esterification, where the excess acetic acid in the adduct can also serve as the acid catalyst. masterorganicchemistry.com

Intramolecular/Intermolecular Esterification: A silanol group from a cyclohexylsilanetriol molecule can attack one of the acetic acid molecules within the adduct, forming an acetyl-silicon ester bond (Si-O-C=O).

Transesterification: If an external alcohol is introduced, it can compete with the silanol in reacting with the acetic acid. Alternatively, if an acetyl-silicon ester has already formed, an external alcohol could displace the silanol group in a transesterification reaction.

The efficiency of these reactions depends on factors such as temperature and the removal of water to drive the equilibrium toward the ester product. youtube.com

Table 3: Potential Esterification Reactions of the Adduct

| Reaction Type | Reagents | Product | Conditions |

| Internal Esterification | Cyclohexyl-Si(OH)₃, CH₃COOH | Cyclohexyl-Si(OH)₂(O-COCH₃) + H₂O | Heat, Acid catalysis (from adduct) |

| Esterification with External Alcohol | CH₃COOH (from adduct), R-OH | CH₃COOR + H₂O | Heat, Acid catalysis (from adduct) |

| Transesterification | Cyclohexyl-Si(OH)₂(O-COCH₃), R-OH | Cyclohexyl-Si(OH)₃ + CH₃COOR | Heat, Acid/Base catalysis |

Formation of Oligomeric and Polymeric Siloxane Structures from the Adduct

The primary and most significant transformation pathway for the acetic acid-cyclohexylsilanetriol adduct is the formation of oligomeric and polymeric siloxane structures through condensation reactions. This process is fundamental to the synthesis of a wide range of silicone materials.

Pathways to Polyorganosilsesquioxanes (POSS) and Related Structures

The polycondensation of cyclohexylsilanetriol is a well-studied process that leads to the formation of various silsesquioxane structures. acs.orgiipseries.org Silsesquioxanes are a class of organosilicon compounds with the empirical formula (RSiO1.5)n. cnrs.fr When these form completely condensed cage-like polyhedral structures, they are known as Polyhedral Oligomeric Silsesquioxanes (POSS). iipseries.org

The initial step in the condensation of cyclohexylsilanetriol, facilitated by the presence of acetic acid, is the formation of a dimer, followed by trimers and tetramers. acs.org Further condensation leads to the formation of a resinous mixture of higher oligomers. acs.org The specific structure of the resulting silsesquioxane is highly dependent on the reaction conditions, including the concentration of reactants, the nature of the solvent, temperature, and the pH. iipseries.org

The formation of well-defined POSS cages, such as those with the formula (C6H11SiO1.5)n where n can be 8, 10, or 12, typically requires carefully controlled reaction conditions to favor intramolecular condensation of intermediate silanol-functionalized oligomers over intermolecular condensation which leads to larger, less-defined polymers. iipseries.org

The general pathway can be summarized as follows:

Hydrolysis (if starting from an alkoxide or halide): Cyclohexyltrichlorosilane is hydrolyzed to form cyclohexylsilanetriol. acs.org

Dimerization and Oligomerization: The silanetriol molecules undergo condensation to form dimers, trimers, and other low-molecular-weight oligomers. These initial condensates are still rich in silanol groups. acs.org

Intramolecular vs. Intermolecular Condensation: A critical juncture in the reaction is the competition between intramolecular condensation, which leads to cyclic and caged structures, and intermolecular condensation, which results in the growth of linear or branched polymers.

Cage Formation (POSS): Under specific conditions that favor intramolecular cyclization, incompletely condensed silsesquioxane precursors can rearrange and close to form the highly symmetric and stable POSS cages.

The following table outlines some of the key oligomeric and polymeric structures that can be formed from the condensation of cyclohexylsilanetriol.

| Structure Type | General Formula | Description | Typical Formation Conditions |

|---|---|---|---|

| Dimer | (C6H11)2Si2O(OH)4 | The initial product of condensation between two silanetriol molecules. acs.org | Early stages of condensation in dilute solutions. acs.org |

| Low-Molecular-Weight Oligomers | (C6H11SiO1.5)n(OH)x | Trimers, tetramers, and other small, often cyclic or linear, structures. acs.org | Intermediate stages of condensation. acs.org |

| Polyhedral Oligomeric Silsesquioxanes (POSS) | (C6H11SiO1.5)n (n=8, 10, 12) | Fully condensed, cage-like molecules with a well-defined polyhedral structure. iipseries.org | Controlled condensation conditions that favor intramolecular cyclization. iipseries.org |

| Ladder Polymers | [(C6H11SiO1.5)]n | A double-stranded polysiloxane chain. | Specific catalytic systems and reaction conditions. |

| Randomly Branched Polymers | [(C6H11SiO1.5)]n | Amorphous, cross-linked networks. | Conditions that favor extensive intermolecular condensation. |

Role of the Acetic Acid Moiety in Directing Polymerization and Network Formation

The acetic acid in the adduct is not merely a passive component; it plays a crucial role as a catalyst in the condensation of the silanol groups. Carboxylic acids are known to catalyze the polycondensation of silanols. nih.gov The catalytic activity of acetic acid, while milder than strong mineral acids, is effective in promoting the formation of siloxane bonds. nih.gov

The mechanism of acid catalysis in silanol condensation generally involves the protonation of a silanol group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another silanol group. unm.edu This process facilitates the elimination of a water molecule and the formation of a Si-O-Si linkage.

The concentration and strength of the acid catalyst can significantly influence the kinetics of hydrolysis and condensation, and thereby the structure of the final polysiloxane. nih.gov Acid-catalyzed condensation is generally slower than hydrolysis, which can lead to the formation of more linear or less branched polymer structures compared to base-catalyzed processes. unm.eduresearchgate.net This is because the slower condensation allows for more relaxation and rearrangement of the growing oligomers.

Furthermore, the acetic acid moiety can influence the solubility of the reacting species and intermediates, which in turn can affect the aggregation and precipitation behavior during polymerization. By maintaining a homogeneous reaction environment in the early stages, the formation of well-defined oligomeric structures can be favored.

Triarylsilanols have been investigated as catalysts for the direct amidation of carboxylic acids, highlighting the interaction between silanols and carboxylic acids. nih.gov While a different reaction, it underscores the potential for complex formation and activation between these two functional groups. In the context of polymerization, the acetic acid can be considered a homoconjugated acid catalyst when complexed with its salt, which has been shown to be highly active for silanol polycondensation while potentially reducing the formation of cyclic byproducts. nih.gov

Promotes Condensation: It accelerates the formation of siloxane bonds through an acid-catalyzed mechanism.

Influences Polymer Structure: The kinetics of acid-catalyzed condensation can favor the formation of less-branched, more ordered structures compared to base catalysis.

Affects Reaction Homogeneity: By influencing solubility, it can impact the morphology of the resulting polymeric material.

Applications As Precursors and Intermediates in Advanced Materials Synthesis

Utilization in Sol-Gel Processing of Organosilicon Materials

The sol-gel process is a wet-chemical technique used to fabricate glassy and ceramic materials from small molecule precursors, such as metal alkoxides. wikipedia.org The process involves the gradual evolution of a colloidal solution (sol) into an integrated network (gel) through hydrolysis and polycondensation reactions. wikipedia.org

The Acetic acid--cyclohexylsilanetriol (3/1) system is an effective precursor for silica-based materials. In this process, cyclohexylsilanetriol undergoes hydrolysis and condensation, where acetic acid acts as a catalyst. wikipedia.org Acid catalysts protonate the leaving groups on the silicon precursor, facilitating the hydrolysis step. researchgate.net This is followed by condensation reactions that form a network of siloxane (Si-O-Si) bonds, which constitutes the backbone of the resulting silica (B1680970) material or ceramic. researchgate.net

The cyclohexyl groups attached to the silicon atoms are integrated into the final material, creating an organic-inorganic composite at the molecular level. This imparts properties such as hydrophobicity and improved compatibility with organic polymers. The sol-gel method allows for the synthesis of these materials at lower temperatures compared to traditional ceramic processing, enabling the incorporation of organic functionalities that would otherwise be destroyed at high temperatures.

The acetic acid component of the system plays a critical role in directing the kinetics of the sol-gel process and, consequently, the final structure of the material. In sol-gel synthesis, acid catalysts influence the rates of hydrolysis and condensation, which in turn determines the morphology of the resulting gel network. tandfonline.comresearchgate.net

Under acidic conditions, the hydrolysis reaction is typically fast, while the condensation reaction is slower and tends to favor the formation of less branched, more linear or randomly branched polymer chains. researchgate.netnih.gov This leads to a different network morphology compared to base-catalyzed systems, which often produce more highly branched, particulate-like structures. nih.govacs.org The concentration of the acid catalyst can directly impact the gelation time and the pore characteristics of the final dried gel (xerogel). tandfonline.com Higher acid concentrations generally accelerate gelation, leading to smaller, more uniform pores. tandfonline.com

The interplay between the bulky cyclohexyl group of the silanetriol and the acid-catalyzed reaction dynamics allows for precise control over the material's network morphology, including its porosity, surface area, and mechanical strength. tandfonline.com

| Catalyst Condition | Effect on Gelation | Resulting Morphology |

| Acidic (Low pH) | Slower gelation, favors hydrolysis over condensation. tandfonline.comacs.org | Less branched, more extended polymer-like networks; smaller pores. researchgate.netnih.gov |

| Basic (High pH) | Faster gelation, favors condensation. tandfonline.comnih.gov | Highly branched, dense clusters; larger, less uniform pores. nih.govnih.gov |

Facilitation of Hybrid Organic-Inorganic Materials Synthesis

Hybrid materials combine the properties of both organic and inorganic components, often resulting in synergistic effects and novel functionalities. nih.gov The Acetic acid--cyclohexylsilanetriol (3/1) system is instrumental in synthesizing such materials, where the cyclohexyl group provides organic character and the silanetriol forms the inorganic siloxane framework.

Cyclohexylsilanetriol can serve as a building block for more complex hybrid structures, including metallasiloxanes. These compounds incorporate metal atoms into the siloxane framework, creating materials with unique catalytic, electronic, or magnetic properties. The silanol (B1196071) (Si-OH) groups of cyclohexylsilanetriol are reactive sites that can coordinate with metal centers, leading to the formation of well-defined metal-oxo-silicon clusters. The controlled hydrolysis and condensation, guided by the acetic acid catalyst, can facilitate the assembly of these intricate molecular architectures. Silsesquioxanes containing metal atoms have been successfully employed as catalysts in various chemical reactions, including olefin polymerization. nih.gov

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silicon-oxygen core and organic groups at the corners. mdpi.com They are considered ideal building blocks for creating advanced hybrid materials due to their precise structure and ability to be functionalized. mdpi.com

Cyclohexylsilanetriol is a key precursor for the synthesis of POSS. Through a controlled hydrolytic condensation process, often under specific catalytic conditions, the silanetriol molecules can self-assemble into well-defined cage structures. elsevierpure.combit.edu.cn The acetic acid in the precursor system can influence the reaction pathways, favoring the formation of these discrete, fully condensed polyhedral structures over amorphous, cross-linked networks. The resulting POSS molecules, with cyclohexyl groups at their vertices, can then be incorporated into polymer matrices as nanofillers or copolymerized to create hybrid polymers with enhanced thermal stability, mechanical properties, and oxidation resistance. nih.govmdpi.com

| Common POSS Structures | General Formula | Description |

| T8 | (RSiO1.5)8 | A cubic cage structure, the most common and studied type of POSS. mdpi.com |

| T10 | (RSiO1.5)10 | A pentagonal prismatic cage structure. mdpi.com |

| T12 | (RSiO1.5)12 | A hexagonal prismatic cage structure. mdpi.com |

Future Research Directions

Development of Novel Synthetic Pathways for Acetic Acid–Cyclohexylsilanetriol (3/1) Complexes with Enhanced Specificity

The development of novel synthetic pathways for Acetic acid--cyclohexylsilanetriol (3/1) complexes is a critical area for future research. Current synthetic methods may lack the desired specificity, leading to a mixture of products or complexes with varying stoichiometries. Future work should focus on creating highly controlled and specific synthetic routes.

Key research objectives in this area include:

Stoichiometric Control: Designing reactions that precisely control the 3:1 ratio of acetic acid to cyclohexylsilanetriol, minimizing the formation of other adducts.

Stereoselective Synthesis: Investigating methods to control the spatial arrangement of the acetic acid molecules around the cyclohexylsilanetriol core, which could significantly impact the material's properties.

Green Synthesis Approaches: Exploring more environmentally friendly synthetic routes that utilize less hazardous solvents and reagents and are more energy-efficient. This could involve mechanochemical methods or biocatalytic approaches.

Recent studies on more sustainable routes for acetic acid synthesis itself could provide insights into greener starting materials for these complexes. diva-portal.org The synthesis of other complex organosilicon molecules, such as silsesquioxanes, can also offer inspiration for new synthetic strategies. researchgate.netumich.edu

A table summarizing potential novel synthetic approaches is presented below:

| Synthetic Approach | Description | Potential Advantages |

| Template-Assisted Synthesis | Utilizing a template molecule to guide the assembly of the acetic acid and cyclohexylsilanetriol into the desired 3:1 complex. | High specificity and control over the final structure. |

| Sonocrystallization | The use of ultrasound to induce crystallization, potentially leading to purer and more uniform crystalline adducts. | Improved crystal quality and potentially faster reaction times. |

| Solid-State Synthesis | Reacting the components in the absence of a solvent, which can lead to different polymorphs and reduce environmental impact. | Environmentally friendly and can produce novel solid-state structures. |

Implementation of Advanced In-Situ Spectroscopic Methodologies for Dynamic Adduct Behavior Studies

Understanding the dynamic behavior of the Acetic acid--cyclohexylsilanetriol (3/1) adduct in solution and in the solid state is crucial for predicting its stability and reactivity. Advanced in-situ spectroscopic techniques can provide real-time information on the formation, dissociation, and structural dynamics of the complex.

Future research should focus on the application of techniques such as:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the chemical environment of the silicon and carbon atoms during the adduct formation and in response to external stimuli like temperature or pressure changes.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To observe the vibrational modes of the silanol (B1196071) and carboxylic acid groups in real-time, providing insights into the hydrogen bonding interactions.

The application of these in-situ methods has been successful in unraveling the crystallization mechanisms of other complex materials like zeolites and can be adapted for studying these organosilicon adducts. rsc.org

Application of High-Throughput Computational Screening for Analogous Organosilicon–Carboxylic Acid Interactions

High-throughput computational screening is a powerful tool for accelerating the discovery of new materials with desired properties. This approach can be used to systematically investigate a wide range of analogous organosilicon–carboxylic acid interactions, providing valuable insights into the factors that govern adduct formation and stability.

Future computational studies could involve:

Screening of Different Carboxylic Acids: Replacing acetic acid with a library of other carboxylic acids to understand how factors like chain length, branching, and electronic effects influence the interaction with cyclohexylsilanetriol.

Exploration of Various Organosilanetriols: Systematically modifying the organic substituent on the silanetriol to explore the impact of steric and electronic effects on the adduct's properties.

Prediction of Material Properties: Using computational models to predict key properties of new adducts, such as their thermal stability, solubility, and mechanical properties.

This approach has been successfully applied to other classes of materials, such as metal-organic frameworks (MOFs), to identify promising candidates for specific applications. rsc.org Similar strategies can be employed to explore the vast chemical space of organosilicon-carboxylic acid adducts. rsc.orgnih.govnih.gov

Elaboration of Structure-Property Relationships for Tunable Reactivity and Materials Design

A fundamental understanding of the relationship between the molecular structure of the Acetic acid--cyclohexylsilanetriol (3/1) adduct and its macroscopic properties is essential for designing new materials with tailored functionalities.

Future research in this area should aim to:

Correlate Crystal Structure with Physical Properties: Systematically study how variations in the crystal packing and hydrogen bonding network affect properties like melting point, hardness, and solubility.

Investigate the Impact of Substituents: By synthesizing a series of analogous adducts with different organic groups on the silanetriol or different carboxylic acids, it will be possible to establish clear structure-property relationships. rsc.org This will enable the tuning of the material's reactivity and physical characteristics. rsc.org

Develop Models for Property Prediction: Use the experimental data to develop quantitative structure-property relationship (QSPR) models that can predict the properties of new adducts before they are synthesized. The study of structure-reactivity-property relationships is a growing field in materials science. researchgate.netnih.govnih.gov

A table illustrating potential structure-property relationships to be investigated is shown below:

| Structural Feature | Property to be Investigated | Potential Impact |

| Cyclohexyl group conformation | Solubility, thermal stability | Different conformations could lead to variations in crystal packing and intermolecular forces. |

| Hydrogen bond network | Mechanical properties, melting point | A more extensive hydrogen bond network is expected to lead to a more robust material. |

| Stoichiometry of the adduct | Reactivity, catalytic activity | The ratio of carboxylic acid to silanetriol will influence the availability of reactive sites. |

Investigation of the Catalytic or Template-Directing Roles of the Adduct in Chemical Transformations

The unique structural features of the Acetic acid--cyclohexylsilanetriol (3/1) adduct, particularly the presence of both acidic and Lewis basic sites, suggest that it may have potential applications in catalysis or as a template for directing the formation of other structures.

Future research should explore:

Catalytic Activity: Testing the adduct as a catalyst in a variety of organic reactions, such as esterification, transesterification, and condensation reactions. The presence of both Brønsted acid (carboxylic acid) and latent Lewis acid (silanol) functionalities could lead to synergistic catalytic effects.

Template-Directed Synthesis: Investigating the use of the adduct as a structure-directing agent in the synthesis of porous materials, such as metal-organic frameworks (MOFs) or zeolites. The specific shape and functionality of the adduct could be used to control the pore size and connectivity of the resulting material.

Precursor for Hybrid Materials: Exploring the use of the adduct as a single-source precursor for the synthesis of organic-inorganic hybrid materials through controlled thermal decomposition. The 3:1 stoichiometry could lead to the formation of well-defined silica-based materials with incorporated organic fragments. The sol-gel process is a relevant area to draw inspiration from for these investigations. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.